Cas no 2229261-61-2 (5-(azetidin-3-yloxy)-1-methyl-1H-imidazole)

5-(Azetidin-3-yloxy)-1-methyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the 1-position and an azetidin-3-yloxy moiety at the 5-position. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a building block for bioactive molecules. The azetidine ring enhances conformational rigidity, potentially improving binding affinity in target interactions, while the imidazole scaffold offers opportunities for hydrogen bonding and metal coordination. Its synthetic accessibility and functional group compatibility make it a valuable intermediate for developing pharmacologically active compounds, including kinase inhibitors and receptor modulators. The compound’s balanced lipophilicity and polarity further contribute to its utility in optimizing drug-like properties.
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole structure
2229261-61-2 structure
Product name:5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
CAS No:2229261-61-2
MF:C7H11N3O
Molecular Weight:153.181740999222
CID:6410546
PubChem ID:165723541

5-(azetidin-3-yloxy)-1-methyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
    • EN300-1762773
    • 2229261-61-2
    • インチ: 1S/C7H11N3O/c1-10-5-9-4-7(10)11-6-2-8-3-6/h4-6,8H,2-3H2,1H3
    • InChIKey: GRDADMKVLYKXGH-UHFFFAOYSA-N
    • SMILES: O(C1=CN=CN1C)C1CNC1

計算された属性

  • 精确分子量: 153.090211983g/mol
  • 同位素质量: 153.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.1Ų
  • XLogP3: -0.3

5-(azetidin-3-yloxy)-1-methyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1762773-2.5g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
2.5g
$2576.0 2023-09-20
Enamine
EN300-1762773-10.0g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
10g
$5652.0 2023-06-03
Enamine
EN300-1762773-5.0g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
5g
$3812.0 2023-06-03
Enamine
EN300-1762773-0.05g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
0.05g
$1104.0 2023-09-20
Enamine
EN300-1762773-1.0g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
1g
$1315.0 2023-06-03
Enamine
EN300-1762773-1g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
1g
$1315.0 2023-09-20
Enamine
EN300-1762773-0.25g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
0.25g
$1209.0 2023-09-20
Enamine
EN300-1762773-0.1g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
0.1g
$1157.0 2023-09-20
Enamine
EN300-1762773-0.5g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
0.5g
$1262.0 2023-09-20
Enamine
EN300-1762773-10g
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
2229261-61-2
10g
$5652.0 2023-09-20

5-(azetidin-3-yloxy)-1-methyl-1H-imidazole 関連文献

5-(azetidin-3-yloxy)-1-methyl-1H-imidazoleに関する追加情報

Comprehensive Overview of 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No. 2229261-61-2)

The compound 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No. 2229261-61-2) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the azetidine and imidazole rings, make it a valuable scaffold for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, which aligns with current trends in targeted therapy and precision medicine.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in AI-driven drug design and high-throughput screening. The 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole structure offers versatility in medicinal chemistry, enabling modifications to enhance bioavailability and selectivity. This compound is often explored in the context of cancer immunotherapy and neurodegenerative diseases, addressing key challenges in modern healthcare.

From a synthetic perspective, the incorporation of the azetidine moiety into the imidazole core introduces steric and electronic effects that influence binding affinity. Computational studies, including molecular docking and QSAR modeling, have highlighted its potential interactions with enzyme active sites. These insights are critical for optimizing lead compounds in fragment-based drug discovery, a hot topic in pharmaceutical R&D.

The compound’s stability under physiological conditions is another area of interest. Researchers are investigating its metabolic pathways and PK/PD properties to ensure efficacy in vivo. Given the growing emphasis on green chemistry, synthetic routes for 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole are being refined to reduce waste and improve yield, aligning with sustainable development goals.

Beyond pharmaceuticals, this compound has potential applications in agrochemicals, particularly in the development of next-generation pesticides with lower environmental impact. Its mode of action may target specific plant enzymes, offering a safer alternative to traditional broad-spectrum agents. This aligns with global efforts to promote sustainable agriculture and food security.

In summary, 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No. 2229261-61-2) represents a promising candidate for multidisciplinary research. Its structural complexity and functional adaptability make it a focal point for innovations in drug discovery, materials science, and biotechnology. As the scientific community continues to explore its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and sustainability.

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